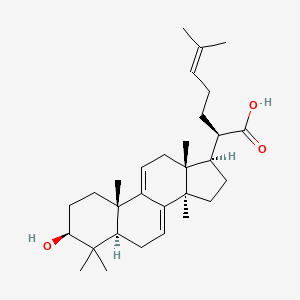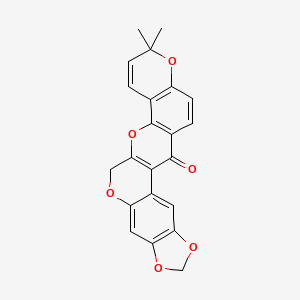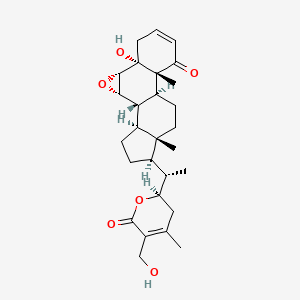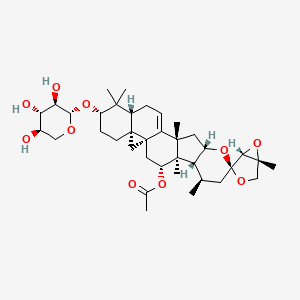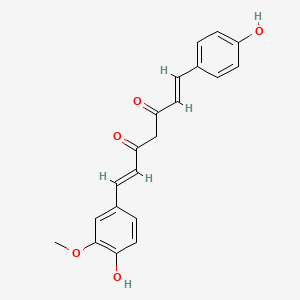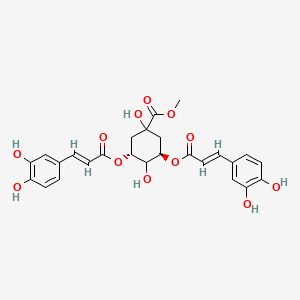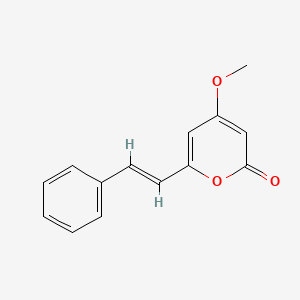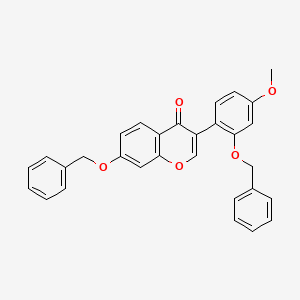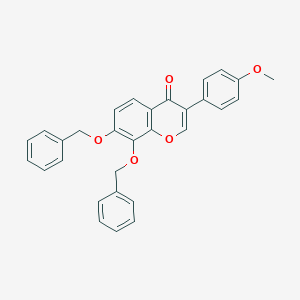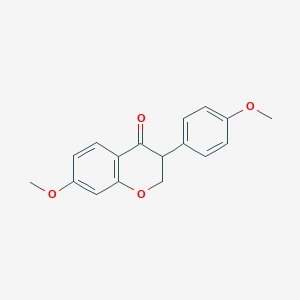
Dihydrodaidzein-7,4'-dimethylether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrodaidzein-7,4’-dimethylether is a synthetic isoflavone derivative. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. Dihydrodaidzein-7,4’-dimethylether is primarily derived from daidzein, a major isoflavone found in soybeans and other legumes. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydrodaidzein-7,4’-dimethylether can be synthesized through several chemical routes. One common method involves the methylation of dihydrodaidzein. The process typically includes the following steps:
Hydrogenation: Daidzein is hydrogenated to form dihydrodaidzein.
Industrial Production Methods
Industrial production of dihydrodaidzein-7,4’-dimethylether involves optimizing the above synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Dihydrodaidzein-7,4’-dimethylether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Dihydrodaidzein-7,4’-dimethylether has a wide range of scientific research applications:
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its role in preventing cardiovascular diseases and osteoporosis.
Industry: It is used in the development of nutraceuticals and functional foods due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of dihydrodaidzein-7,4’-dimethylether involves its interaction with various molecular targets and pathways:
Estrogen Receptors: It binds to estrogen receptors, mimicking the effects of natural estrogens.
Antioxidant Pathways: The compound scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
Daidzein: The parent compound from which dihydrodaidzein-7,4’-dimethylether is derived.
Genistein: Another major isoflavone found in soybeans with similar biological activities.
Equol: A metabolite of daidzein with potent estrogenic activity.
Uniqueness
Dihydrodaidzein-7,4’-dimethylether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, daidzein . This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOKRNVSZDSWJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1aR,2S,2aR,6aS,7aR)-Decahydro-1a,2a,6,6-tetramethyl-7-oxonaphth[2,3-b]oxiren-2-yl]-hexadecanoic acid methyl ester](/img/new.no-structure.jpg)
